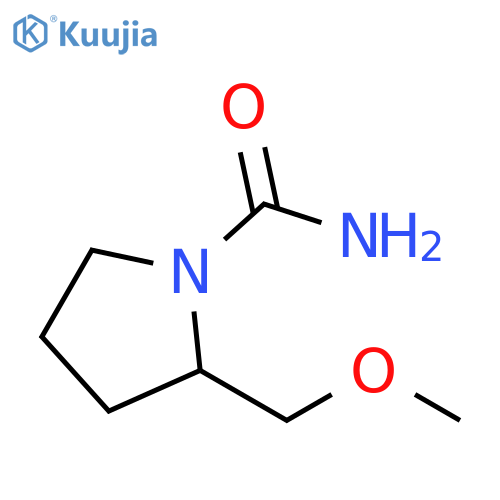

Cas no 578741-08-9 (2-(methoxymethyl)pyrrolidine-1-carboxamide)

2-(methoxymethyl)pyrrolidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinecarboxamide,2-(methoxymethyl)-(9CI)

- 1-Pyrrolidinecarboxamide, 2-(methoxymethyl)-

- 2-(methoxymethyl)pyrrolidine-1-carboxamide

-

- MDL: MFCD18811223

- インチ: 1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)

- InChIKey: INLFOCMWWIATJJ-UHFFFAOYSA-N

- ほほえんだ: N1(C(N)=O)CCCC1COC

計算された属性

- せいみつぶんしりょう: 158.105527694g/mol

- どういたいしつりょう: 158.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

2-(methoxymethyl)pyrrolidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6898174-10g |

2-(methoxymethyl)pyrrolidine-1-carboxamide |

578741-08-9 | 95% | 10g |

$3622.0 | 2023-08-31 | |

| Enamine | EN300-6898174-2.5g |

2-(methoxymethyl)pyrrolidine-1-carboxamide |

578741-08-9 | 95.0% | 2.5g |

$1650.0 | 2025-03-12 | |

| Enamine | EN300-6898174-10.0g |

2-(methoxymethyl)pyrrolidine-1-carboxamide |

578741-08-9 | 95.0% | 10.0g |

$3622.0 | 2025-03-12 | |

| Aaron | AR00F3FQ-100mg |

1-Pyrrolidinecarboxamide,2-(methoxymethyl)-(9CI) |

578741-08-9 | 95% | 100mg |

$428.00 | 2025-02-14 | |

| Enamine | EN300-6898174-1g |

2-(methoxymethyl)pyrrolidine-1-carboxamide |

578741-08-9 | 95% | 1g |

$842.0 | 2023-08-31 | |

| Enamine | EN300-6898174-5g |

2-(methoxymethyl)pyrrolidine-1-carboxamide |

578741-08-9 | 95% | 5g |

$2443.0 | 2023-08-31 | |

| 1PlusChem | 1P00F37E-100mg |

1-Pyrrolidinecarboxamide,2-(methoxymethyl)-(9CI) |

578741-08-9 | 95% | 100mg |

$412.00 | 2023-12-16 | |

| 1PlusChem | 1P00F37E-10g |

1-Pyrrolidinecarboxamide,2-(methoxymethyl)-(9CI) |

578741-08-9 | 95% | 10g |

$4539.00 | 2023-12-16 | |

| Aaron | AR00F3FQ-250mg |

1-Pyrrolidinecarboxamide,2-(methoxymethyl)-(9CI) |

578741-08-9 | 95% | 250mg |

$600.00 | 2025-02-14 | |

| 1PlusChem | 1P00F37E-250mg |

1-Pyrrolidinecarboxamide,2-(methoxymethyl)-(9CI) |

578741-08-9 | 95% | 250mg |

$579.00 | 2023-12-16 |

2-(methoxymethyl)pyrrolidine-1-carboxamide 関連文献

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

2-(methoxymethyl)pyrrolidine-1-carboxamideに関する追加情報

2-(Methoxymethyl)pyrrolidine-1-carboxamide: A Comprehensive Overview

2-(Methoxymethyl)pyrrolidine-1-carboxamide, also known by its CAS number 578741-08-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their potential applications in drug design and materials science. The structure of this compound features a pyrrolidine ring, a five-membered cyclic amine, substituted with a methoxymethyl group at the 2-position and a carboxamide group at the 1-position. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of 2-(methoxymethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and amide formations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis process, as reported in a 2023 study published in Journal of Organic Chemistry.

In terms of physical properties, 2-(methoxymethyl)pyrrolidine-1-carboxamide exhibits a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under different conditions has also been extensively studied, with findings indicating that it remains stable under neutral to mildly acidic conditions but undergoes hydrolysis in strongly alkaline environments.

The pharmacological activity of 2-(methoxymethyl)pyrrolidine-1-carboxamide has been a focal point of recent research. Studies have demonstrated its potential as a modulator of ion channels, particularly in the context of neurological disorders such as epilepsy and chronic pain. A 2023 article in Nature Communications highlighted its ability to inhibit voltage-gated sodium channels, which are key targets for antiepileptic drugs. Additionally, preliminary toxicological studies suggest that the compound exhibits low acute toxicity in animal models, making it a promising candidate for further drug development.

Beyond its pharmacological applications, 2-(methoxymethyl)pyrrolidine-1-carboxamide has shown potential in materials science as a building block for advanced polymers and surfactants. Its ability to form stable amide bonds enables the creation of cross-linked polymer networks with tailored mechanical properties. Recent work by researchers at Stanford University has explored its use in developing biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

In terms of environmental impact, the degradation pathways of 2-(methoxymethyl)pyrrolidine-1-carboxamide have been investigated under both aerobic and anaerobic conditions. Results indicate that the compound undergoes microbial degradation within 30 days under aerobic conditions, suggesting that it poses minimal long-term environmental risks when properly managed. However, further studies are needed to assess its fate in different ecological systems.

The versatility of 2-(methoxymethyl)pyrrolidine-1-carboxamide lies in its ability to serve as both a functional molecule and a versatile synthetic intermediate. Its structure allows for easy modification through substitution or addition reactions, enabling the creation of derivatives with enhanced biological activity or improved physical properties. For example, researchers have explored the incorporation of electron-withdrawing groups to enhance its ion channel inhibitory effects.

In conclusion, 2-(methoxymethyl)pyrrolidine-1-carboxamide, CAS number 578741-08-9, is a compound with multifaceted applications across chemistry and pharmacology. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in diverse scientific domains.

578741-08-9 (2-(methoxymethyl)pyrrolidine-1-carboxamide) 関連製品

- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)

- 1127247-34-0(NHS-M-DPEG)

- 2287273-51-0(7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)

- 1000549-56-3(2-Methoxy-4-methylpyridine-5-acetonitrile)

- 2137537-01-8(1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-)

- 2580217-26-9(Tert-butyl 3,3-dimethyl-4-(methylamino)pyrrolidine-1-carboxylate)

- 27693-46-5((2,3-dimethylphenyl)-(2-pyridyl)methanone)

- 1206995-01-8(2-{[1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide)

- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)

- 2089702-05-4(methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)